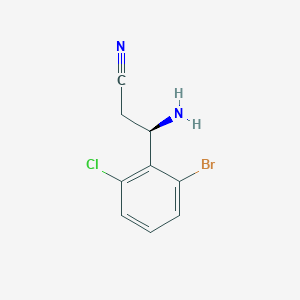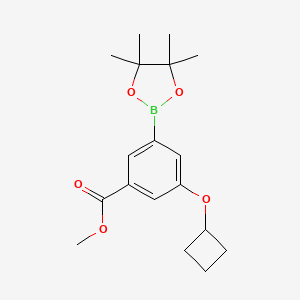![molecular formula C17H12O B13046789 11H-Benzo[b]fluoren-11-ol](/img/structure/B13046789.png)
11H-Benzo[b]fluoren-11-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11H-Benzo[b]fluoren-11-ol is a polycyclic aromatic compound with the molecular formula C17H12O It is a derivative of 9-fluorenol and is known for its unique chemical properties and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11H-Benzo[b]fluoren-11-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-phenyl-1-indanone with a suitable reagent to form the desired polycyclic structure. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
11H-Benzo[b]fluoren-11-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 11H-Benzo[b]fluoren-11-one.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or hydrocarbon derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
Oxidation: 11H-Benzo[b]fluoren-11-one.
Reduction: Various alcohol or hydrocarbon derivatives.
Substitution: Substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
11H-Benzo[b]fluoren-11-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 11H-Benzo[b]fluoren-11-ol involves its interaction with various molecular targets and pathways. The compound can undergo photodehydroxylation to form a 9-fluorenylium ion intermediate, which is rapidly trapped by nucleophiles. This process is associated with the formation of carbocation intermediates, which play a crucial role in its reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Fluorenol: A closely related compound with similar structural features.
11H-Benzo[b]fluoren-11-one: The oxidized form of 11H-Benzo[b]fluoren-11-ol.
2,3-Benzofluorene: Another polycyclic aromatic compound with related properties.
Uniqueness
This compound is unique due to its enhanced photosolvolytic reactivity compared to other similar compounds. This property makes it particularly interesting for studies involving photochemical reactions and the generation of reactive intermediates.
Eigenschaften
Molekularformel |
C17H12O |
|---|---|
Molekulargewicht |
232.28 g/mol |
IUPAC-Name |
11H-benzo[b]fluoren-11-ol |
InChI |
InChI=1S/C17H12O/c18-17-14-8-4-3-7-13(14)15-9-11-5-1-2-6-12(11)10-16(15)17/h1-10,17-18H |
InChI-Schlüssel |
WFVMOLJJSFYSRP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C3C4=CC=CC=C4C(C3=CC2=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl (S)-1'-(cyclobutylmethyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13046706.png)



![2-Amino-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13046723.png)
![[(1R)-1-(2,4-Difluorophenyl)ethyl]methylamine](/img/structure/B13046733.png)
![6-Chloropyrido[2,3-E]pyrrolo[1,2-A]pyrazine](/img/structure/B13046748.png)






![(1R,2S)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13046783.png)
